3-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidine-1-carbonyl)benzonitrile is a complex organic compound with notable potential in pharmaceutical applications. This compound contains a triazole moiety, which is significant in medicinal chemistry due to its diverse biological activities. The compound's chemical structure includes a benzonitrile group and an azetidine ring, contributing to its unique properties and potential therapeutic uses.
The synthesis of 3-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidine-1-carbonyl)benzonitrile typically involves multi-step organic reactions. The general procedure includes:
Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity .
The molecular structure of 3-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidine-1-carbonyl)benzonitrile can be represented using various structural formulas. The key features include:
The chemical structure can be visualized using SMILES notation: CCOc1ccccc1CCC(=O)N1CC(S(=O)(=O)c2nncn2C)C1
.
The compound can undergo various chemical reactions due to its functional groups:
These reactions highlight the compound's versatility in synthetic organic chemistry .
The physical properties of 3-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidine-1-carbonyl)benzonitrile include:
This compound holds potential applications in various scientific fields:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: